11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10280890
InChI: InChI=1S/C23H24F2N2O/c1-12-7-17-18(8-13(12)2)27-22(15-9-14(24)5-6-16(15)25)21-19(26-17)10-23(3,4)11-20(21)28/h5-9,22,26-27H,10-11H2,1-4H3
SMILES: CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=C(C=CC(=C4)F)F)C(=O)CC(C3)(C)C
Molecular Formula: C23H24F2N2O
Molecular Weight: 382.4 g/mol

11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC10280890

Molecular Formula: C23H24F2N2O

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

11-(2,5-difluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C23H24F2N2O
Molecular Weight 382.4 g/mol
IUPAC Name 6-(2,5-difluorophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C23H24F2N2O/c1-12-7-17-18(8-13(12)2)27-22(15-9-14(24)5-6-16(15)25)21-19(26-17)10-23(3,4)11-20(21)28/h5-9,22,26-27H,10-11H2,1-4H3
Standard InChI Key KFMBBZVSPQVZTI-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=C(C=CC(=C4)F)F)C(=O)CC(C3)(C)C
Canonical SMILES CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=C(C=CC(=C4)F)F)C(=O)CC(C3)(C)C

Introduction

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions typical for diazepine derivatives. The general approach includes:

  • Cyclization Reactions: Formation of the dibenzo[b,e] diazepinone core through condensation reactions involving aromatic precursors.

  • Substitution Reactions: Introduction of fluorine atoms on the phenyl ring via electrophilic aromatic substitution or halogenation.

  • Methylation: Alkylation reactions to introduce methyl groups at specific positions.

Analytical Techniques Used:

  • NMR Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups like C=O.

Potential Applications:

  • Pharmaceuticals:

    • Antidepressant properties (common in diazepine derivatives) .

    • Antitumor activity due to interaction with cellular targets like DNA or enzymes .

  • Antimicrobial Agents: Structural analogs have shown antimicrobial effects .

Cytotoxicity Studies:

Research on related diazepinones has demonstrated promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Applications in Drug Development

The compound's structural framework makes it a candidate for drug discovery programs targeting diseases such as:

  • Neurological disorders (e.g., anxiety or depression)

  • Cancer therapies

  • Infectious diseases

Advantages of Dibenzo[b,e]14Diazepinones:

  • High chemical stability

  • Versatile functionalization options

  • Proven bioactivity across various analogs

Comparison with Related Compounds

To contextualize its significance, the table below compares this compound with other diazepinone derivatives.

CompoundKey FeaturesApplications
11-(4-Methoxyphenyl)-3,3-dimethyl-diazepinone Methoxy group instead of difluorophenylAntidepressant and antimicrobial
N-[2-(Phenylsulfanyl)ethyl]-diazepinone Sulfanyl group enhances lipophilicityAntiviral activity

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